molecular formula C17H21BrN2O3 B7744077 Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate

Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate

Cat. No.: B7744077
M. Wt: 381.3 g/mol
InChI Key: VVFOOZFWZLTZGN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate typically involves multiple steps. One common method starts with the bromination of quinoline-3-carboxylate, followed by the introduction of the amino group and the hydroxypentyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while substitution of the bromine atom may result in various quinoline derivatives.

Scientific Research Applications

Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate
  • Ethyl 6-fluoro-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate
  • Ethyl 6-iodo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 6-bromo-4-(5-hydroxypentylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-2-23-17(22)14-11-20-15-7-6-12(18)10-13(15)16(14)19-8-4-3-5-9-21/h6-7,10-11,21H,2-5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFOOZFWZLTZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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